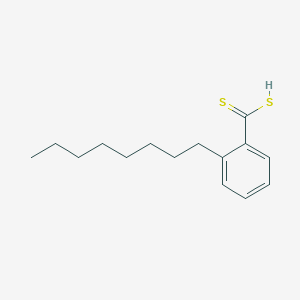
2,6-Dimethyl-4-(2-methylpentyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(2-methylpentyl)morpholine is an organic compound with the molecular formula C12H25NO It belongs to the class of morpholine derivatives, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-methylpentyl)morpholine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylmorpholine with 2-methylpentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-methylpentyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine compounds with various functional groups.
Scientific Research Applications
2,6-Dimethyl-4-(2-methylpentyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-methylpentyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler derivative with similar structural features but lacking the 2-methylpentyl group.
2,6-Dimethyl-2,3,5,6-tetrahydro-4H-1,4-oxazine: Another morpholine derivative with different substituents.
Uniqueness
2,6-Dimethyl-4-(2-methylpentyl)morpholine is unique due to the presence of the 2-methylpentyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
905445-16-1 |
|---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-methylpentyl)morpholine |
InChI |
InChI=1S/C12H25NO/c1-5-6-10(2)7-13-8-11(3)14-12(4)9-13/h10-12H,5-9H2,1-4H3 |
InChI Key |
KOALXQWIZWSZOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CN1CC(OC(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)


![3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14188124.png)
![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)

![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)



![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)


